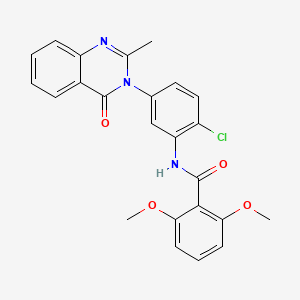

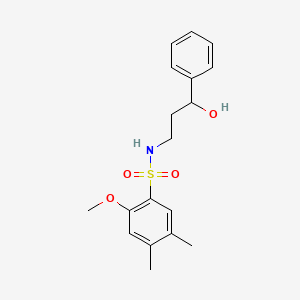

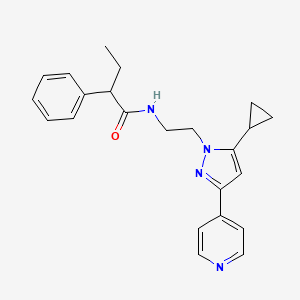

N-(2-chloro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-2,6-dimethoxybenzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(2-chloro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-2,6-dimethoxybenzamide, also known as CM-272, is a small molecule inhibitor that has been developed for the treatment of cancer. This compound has shown promising results in preclinical studies and is currently undergoing clinical trials.

Aplicaciones Científicas De Investigación

Synthesis and Chemical Properties

A novel method for synthesizing quinazolinones, involving a palladium-catalyzed domino reaction, highlights the chemical's significance in creating complex molecular structures through efficient pathways. This method facilitates the generation of (η(3)-benzyl)palladium species, emphasizing the chemical's utility in organic synthesis and the development of new synthetic routes for pharmaceuticals (Hidemasa Hikawa et al., 2012).

Antimicrobial Activity

Compounds structurally related to the specified chemical have shown potential antimicrobial properties. For instance, derivatives of quinazolinone were synthesized with the aim of developing antimicrobials, demonstrating activity against various strains of human pathogenic microorganisms. This suggests the chemical's role in exploring new antimicrobial agents (G. Saravanan et al., 2015).

Antitumor Activity

Quinazolinone and its derivatives have also been evaluated for antitumor activity, with certain compounds displaying significant growth inhibition across various cancer cell lines. This points to the chemical's potential in cancer research and therapy, particularly in identifying novel compounds with broad-spectrum antitumor properties (A. Alanazi et al., 2014).

DNA-Binding Properties

Research into N-alkylanilinoquinazoline derivatives has revealed significant DNA interaction, suggesting the use of quinazolinone-based compounds as potential DNA intercalative agents. This highlights the role of such chemicals in studying DNA-binding mechanisms and their implications in therapeutic development (A. Garofalo et al., 2010).

Chemical Reaction Studies

Investigations into the reactions of related compounds have provided insights into the formation of various heterocyclic compounds, demonstrating the versatility of quinazolinone derivatives in synthesizing a wide range of chemical entities. This research underlines the importance of such chemicals in developing new synthetic methodologies and understanding chemical reaction mechanisms (Isao Shibuya, 1981).

Propiedades

IUPAC Name |

N-[2-chloro-5-(2-methyl-4-oxoquinazolin-3-yl)phenyl]-2,6-dimethoxybenzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H20ClN3O4/c1-14-26-18-8-5-4-7-16(18)24(30)28(14)15-11-12-17(25)19(13-15)27-23(29)22-20(31-2)9-6-10-21(22)32-3/h4-13H,1-3H3,(H,27,29) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKEFDCWWZDEKSF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=CC=CC=C2C(=O)N1C3=CC(=C(C=C3)Cl)NC(=O)C4=C(C=CC=C4OC)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H20ClN3O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

449.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-chloro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-2,6-dimethoxybenzamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(3-Methoxybenzamido)-5-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2365366.png)

![(E)-N-(4-methylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)-3-(thiophen-2-yl)acrylamide](/img/structure/B2365367.png)

![2-chloro-N-{2-[(4-methylphenyl)sulfanyl]ethyl}acetamide](/img/structure/B2365370.png)

![N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)furan-2-carboxamide](/img/structure/B2365373.png)

![1-(2-ethoxyphenyl)-4-{1-[2-(2-methoxyphenoxy)ethyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one](/img/structure/B2365374.png)